molecular formula C11H13Cl2NO2 B7480829 3,5-dichloro-4-methoxy-N-propan-2-ylbenzamide

3,5-dichloro-4-methoxy-N-propan-2-ylbenzamide

Cat. No. B7480829
M. Wt: 262.13 g/mol
InChI Key: CYEFCVCFGYKVBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dichloro-4-methoxy-N-propan-2-ylbenzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

3,5-dichloro-4-methoxy-N-propan-2-ylbenzamide has been used in various scientific research applications. It has been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth, differentiation, and apoptosis. PKC inhibitors such as 3,5-dichloro-4-methoxy-N-propan-2-ylbenzamide have potential applications in cancer therapy and other diseases where PKC is overexpressed.

Mechanism of Action

The mechanism of action of 3,5-dichloro-4-methoxy-N-propan-2-ylbenzamide involves the inhibition of PKC activity by binding to the ATP-binding site of the enzyme. This results in the downregulation of downstream signaling pathways that are involved in cell growth and survival. The inhibition of PKC activity by 3,5-dichloro-4-methoxy-N-propan-2-ylbenzamide has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,5-dichloro-4-methoxy-N-propan-2-ylbenzamide have been extensively studied. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the regulation of programmed cell death. It has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 3,5-dichloro-4-methoxy-N-propan-2-ylbenzamide in lab experiments include its high potency and specificity for PKC inhibition. It is also relatively easy to synthesize and purify. However, one limitation of using 3,5-dichloro-4-methoxy-N-propan-2-ylbenzamide is its potential toxicity to normal cells, which may limit its use in vivo.

Future Directions

There are several future directions for the study of 3,5-dichloro-4-methoxy-N-propan-2-ylbenzamide. One direction is to explore its potential applications in combination therapy with other drugs that target different signaling pathways. Another direction is to investigate its potential use in the treatment of other diseases where PKC is overexpressed, such as diabetes and Alzheimer's disease. Additionally, further studies are needed to determine the optimal dosage and administration route for 3,5-dichloro-4-methoxy-N-propan-2-ylbenzamide in vivo.

Synthesis Methods

The synthesis of 3,5-dichloro-4-methoxy-N-propan-2-ylbenzamide involves the reaction of 3,5-dichloro-4-methoxybenzoic acid with N-propan-2-ylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction takes place in an organic solvent such as dichloromethane or dimethylformamide (DMF) under inert atmosphere. The resulting product is then purified by column chromatography or recrystallization.

properties

IUPAC Name

3,5-dichloro-4-methoxy-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO2/c1-6(2)14-11(15)7-4-8(12)10(16-3)9(13)5-7/h4-6H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEFCVCFGYKVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=C(C(=C1)Cl)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dichloro-4-methoxy-N-propan-2-ylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.